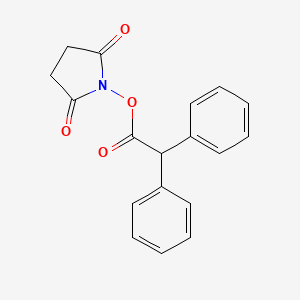

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate

CAS No.: 226218-61-7

Cat. No.: VC4522413

Molecular Formula: C18H15NO4

Molecular Weight: 309.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 226218-61-7 |

|---|---|

| Molecular Formula | C18H15NO4 |

| Molecular Weight | 309.321 |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate |

| Standard InChI | InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |

| Standard InChI Key | SXBXGURRDRCIDJ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate

-

Molecular Formula: C18H15NO4

-

Molecular Weight: 309.3 g/mol

-

PubChem CID: 43912913

-

Synonyms:

Structural Features

The compound consists of:

-

A pyrrolidine ring with two keto groups at positions 2 and 5.

-

A diphenylacetate moiety attached via an ester bond at the nitrogen atom of the pyrrolidinone ring.

SMILES Representation

The SMILES notation for this compound is:

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 .

Synthesis

Although specific synthetic pathways for this compound are not detailed in the available literature, it likely involves:

-

The reaction of diphenylacetic acid with N-hydroxysuccinimide (NHS).

-

Activation using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

This approach is standard for producing N-hydroxysuccinimide esters, which are widely used in organic synthesis .

Applications

The compound belongs to the class of N-hydroxysuccinimide esters, which are commonly used as intermediates in:

-

Peptide Synthesis: Facilitating amide bond formation by activating carboxylic acids.

-

Bioconjugation: Linking biomolecules such as proteins and nucleic acids.

-

Pharmaceutical Development: Acting as a precursor for drug molecules or as a reagent in drug formulation processes.

Computational Descriptors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume